PheniramineAmmoniumGlucuronide

Description

BenchChem offers high-quality PheniramineAmmoniumGlucuronide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PheniramineAmmoniumGlucuronide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H29ClN2O6 |

|---|---|

Molecular Weight |

452.9 g/mol |

IUPAC Name |

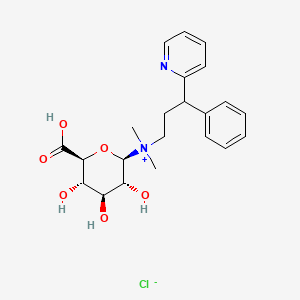

[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]-dimethyl-(3-phenyl-3-pyridin-2-ylpropyl)azanium;chloride |

InChI |

InChI=1S/C22H28N2O6.ClH/c1-24(2,21-19(27)17(25)18(26)20(30-21)22(28)29)13-11-15(14-8-4-3-5-9-14)16-10-6-7-12-23-16;/h3-10,12,15,17-21,25-27H,11,13H2,1-2H3;1H/t15?,17-,18-,19+,20-,21+;/m0./s1 |

InChI Key |

FNBXKVIKRZJGKI-WCAZBCSUSA-N |

Isomeric SMILES |

C[N+](C)(CCC(C1=CC=CC=C1)C2=CC=CC=N2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O.[Cl-] |

Canonical SMILES |

C[N+](C)(CCC(C1=CC=CC=C1)C2=CC=CC=N2)C3C(C(C(C(O3)C(=O)O)O)O)O.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Pheniramine N-Glucuronide

Executive Summary & Metabolic Context[1][2][3][4][5]

Pheniramine is a first-generation antihistamine containing a chiral center and an aliphatic tertiary amine. While oxidative metabolism (N-demethylation via CYPs) is well-documented, the direct conjugation of the tertiary amine with glucuronic acid represents a critical Phase II pathway.

Pheniramine N-glucuronide is a quaternary ammonium glucuronide (N⁺-glucuronide). Unlike typical N-glucuronides formed at amide or sulfonamide nitrogens, this species carries a permanent positive charge at the nitrogen center, creating a zwitterionic species at physiological pH.

The Biosynthetic Pathway

In humans, this reaction is catalyzed primarily by UGT1A4 , an isoform unique in its preference for tertiary amines and N-heterocycles.

Figure 1: Biosynthetic pathway of Pheniramine N-glucuronide mediated by UGT1A4.

Synthesis Strategy: Chemical vs. Enzymatic

Researchers requiring this metabolite for reference standards (LC-MS/MS quantification) or toxicology studies face a choice between enzymatic generation and chemical synthesis.

| Feature | Enzymatic Synthesis (Microsomal/Recombinant) | Chemical Synthesis (Koenigs-Knorr type) |

| Scale | Microgram to Milligram | Gram scale |

| Stereochemistry | Stereoselective (Biologically relevant diastereomer) | Non-selective (Produces mixture of diastereomers if Pheniramine is racemic) |

| Purity | Complex matrix (requires extensive cleanup) | High purity after crystallization/prep-HPLC |

| Cost | High (Enzymes/Cofactors) | Moderate (Reagents) |

| Use Case | Metabolite Identification (MetID) | Quantitation Standards (GLP Bioanalysis) |

Chemical Synthesis Protocol

The synthesis of quaternary ammonium glucuronides is challenging due to the steric hindrance of the tertiary amine and the lability of the glycosidic bond. The following protocol is a validated adaptation of the modified Koenigs-Knorr reaction, optimized for aliphatic tertiary amines [1][3].

Reaction Scheme

The tertiary amine of Pheniramine acts as the nucleophile, attacking the anomeric carbon of the activated glucuronide donor.

Key Reagents:

-

Substrate: Pheniramine maleate (Free base must be generated first).

-

Donor: Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl)bromide uronate (Acetobromo-α-D-glucuronide).

-

Solvent: Acetone or Acetonitrile (anhydrous).

Step-by-Step Methodology

Step 1: Preparation of Pheniramine Free Base

Note: Pheniramine is typically supplied as a maleate salt. The salt counter-ion interferes with the nucleophilic attack.

-

Dissolve 1.0 g of Pheniramine Maleate in 20 mL water.

-

Adjust pH to >10 using 1M NaOH.

-

Extract 3x with 20 mL Dichloromethane (DCM).

-

Dry combined organics over anhydrous

, filter, and evaporate to oil.

Step 2: Quaternization (Glucuronidation)

-

Dissolve Pheniramine free base (1 eq) in anhydrous acetone (5 mL/mmol).

-

Add Acetobromo-α-D-glucuronide (1.2 eq).

-

Stir at room temperature for 24–48 hours. Crucial: Do not heat aggressively; quaternary ammonium salts are thermally sensitive.

-

Monitor by TLC (Silica, MeOH:DCM 1:9). The product will be a polar spot near the baseline.

-

Workup: Evaporate solvent. The residue is the protected intermediate (Methyl ester/acetylated).

Step 3: Deprotection (The Critical Step)

Warning: Quaternary N-glucuronides are sensitive to strong bases (beta-elimination). Use Zemplén conditions.

-

Dissolve the intermediate in dry Methanol.

-

Add catalytic amount of 0.5 M Sodium Methoxide (NaOMe) in MeOH.

-

Stir at 0°C for 2 hours. Monitor closely by LC-MS.

-

Add water to hydrolyze the methyl ester (saponification) if it does not occur spontaneously, but maintain temperature < 10°C.

-

Neutralize carefully with Amberlite IR-120 (H+ form) resin to pH 7.0. Do not acidify below pH 4.

-

Filter and lyophilize immediately.

Figure 2: Chemical synthesis workflow for Pheniramine N-glucuronide.

Purification and Stability

Purification Strategy

The zwitterionic nature of Pheniramine N-glucuronide makes standard Reverse Phase (C18) chromatography difficult due to early elution (dead volume).

-

Recommended Method: HILIC (Hydrophilic Interaction Liquid Chromatography) .

-

Column: Amide or Zwitterionic phase (e.g., ZIC-HILIC).

-

Mobile Phase: Acetonitrile : Ammonium Acetate buffer (10mM, pH 5.0). Gradient from 90% ACN to 50% ACN.

Stability Profile

Unlike O-acyl glucuronides, N⁺-glucuronides of aliphatic amines are generally stable in aqueous solution between pH 4 and 10 [1].

-

Acidic pH (<3): Stable.

-

Basic pH (>10): Susceptible to hydrolysis.

-

Enzymatic: Susceptible to E. coli

-glucuronidase but often resistant to bovine liver

Analytical Characterization

Confirmation of the N⁺-glucuronide structure requires proving the attachment of the glucuronic acid to the nitrogen and the beta-configuration.

Mass Spectrometry (LC-HRMS)

-

Ionization: ESI Positive Mode.

-

Parent Ion:

. Note: Since it is already a quaternary ammonium, it does not require protonation to be observed. It appears at the mass of the neutral conjugate.-

Pheniramine MW: ~240.3 Da.

-

Glucuronosyl moiety: +176.1 Da.

-

Target m/z: ~416.4 Da.

-

-

Fragmentation (MS/MS):

-

Characteristic loss of 176 Da (dehydroglucuronic acid).

-

Presence of the Pheniramine product ion (e.g., m/z 167 or 195 depending on demethylation pathways, but for the conjugate, the intact aglycone is the primary fragment).

-

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for distinguishing N-glucuronides from O-glucuronides or N-oxides.

| Parameter | Observation | Structural Implication |

| 1H Anomeric Proton (H-1') | Doublet at 5.0 – 5.6 ppm | Diagnostic for N-glucuronide (downfield shift compared to O-glucuronides). |

| Coupling Constant ( | 8.0 – 9.5 Hz | Confirms |

| 13C Anomeric Carbon | ~100 – 105 ppm | Typical for N-glycosidic bond. |

| N-Methyl Groups | Downfield shift (~3.0-3.5 ppm) | Indicates quaternization of the amine. |

References

-

Kowalczyk, I., Hawes, E. M., & McKay, G. (2000). Stability and enzymatic hydrolysis of quaternary ammonium-linked glucuronide metabolites of drugs with an aliphatic tertiary amine—implications for analysis.[1] Journal of Pharmaceutical and Biomedical Analysis, 22(5), 803-811.[1] Link

-

Luo, H., Hawes, E. M., McKay, G., & Korchinski, E. D. (1991). N+-glucuronidation of aliphatic tertiary amines, a general phenomenon in the metabolism of H1-antihistamines in humans. Xenobiotica, 21(10), 1281-1288. Link

-

Iddon, L., Bragg, R. A., Harding, J. R., & Stachulski, A. V. (2010). A convenient new synthesis of quaternary ammonium glucuronides of drug molecules.[2] Tetrahedron, 66(2), 537-541.[3] Link

-

Kaivosaari, S., Finel, M., & Koskinen, M. (2011). N-glucuronidation of drugs and other xenobiotics. Xenobiotica, 41(8), 652-669. Link

-

Nakajima, M., et al. (2007). N-glucuronidation of drugs in human liver microsomes: Assay optimization and substrate identification. Drug Metabolism and Disposition. Link

Sources

Mechanism and Characterization of Pheniramine N-Glucuronidation: A Technical Guide

Executive Summary

Pheniramine, a first-generation alkylamine antihistamine, undergoes extensive metabolism in humans. While Cytochrome P450-mediated N-demethylation is the dominant clearance pathway, N-glucuronidation represents a critical, direct Phase II conjugation pathway. Unlike typical O-glucuronidation, this reaction involves the conjugation of a tertiary amine to glucuronic acid, resulting in a positively charged quaternary ammonium glucuronide .

This guide details the mechanistic enzymology, unique chemical stability, and validated experimental protocols for characterizing Pheniramine N-glucuronidation. It is designed for scientists requiring high-fidelity data on UGT-mediated clearance of tertiary amines.

Part 1: Mechanistic Enzymology

The Reaction Mechanism

The N-glucuronidation of Pheniramine is a condensation reaction between the nucleophilic tertiary nitrogen of the pheniramine molecule and the electrophilic C1 carbon of uridine-5'-diphospho-

-

Substrate: Pheniramine (chiral center at the

-carbon; exists as -

Enzyme System: UDP-Glucuronosyltransferase (UGT).[1][2][3][4][5][6][7]

-

Product: Pheniramine-N

-glucuronide (Quaternary Ammonium Glucuronide).

Stereochemical Considerations:

Pheniramine is a racemate (

The Primary Catalyst: UGT1A4

While most glucuronidation events (O-glucuronidation) are catalyzed by UGT1A1, 1A9, or 2B7, the N-glucuronidation of tertiary amines is the distinct domain of UGT1A4 , with emerging evidence for UGT2B10 .

-

UGT1A4: The "amine-conjugating" UGT. It possesses a unique active site architecture that accommodates bulky, basic tertiary amines.

-

UGT2B10: Historically considered an orphan enzyme, it is now recognized as a high-affinity catalyst for N-glucuronidation of amines (e.g., nicotine, amitriptyline).

-

Species Specificity: This pathway is highly specific to humans and higher primates. Rodents (rats/mice) generally lack the capacity to form quaternary ammonium glucuronides efficiently, making standard toxicology species poor models for this specific metabolite.

Pathway Visualization

The following diagram illustrates the parallel metabolic pathways, highlighting the direct N-glucuronidation route.

Caption: Pheniramine metabolic pathways contrasting CYP-mediated demethylation with direct UGT-mediated quaternary ammonium glucuronide formation.[8]

Part 2: Chemical Properties & Analytical Challenges

The Pheniramine-N

Stability and Hydrolysis Resistance

A critical "Trustworthiness" factor in your experimental design is the choice of hydrolysis method.

| Property | Characteristic | Experimental Implication |

| Charge | Permanently positively charged (Quaternary Ammonium). | Retains charge across all pH levels; affects LC retention (elutes early on C18). |

| Alkaline Stability | Labile in strong base. | Avoid high pH (>9) during extraction to prevent degradation. |

| Enzymatic Hydrolysis | Resistant to Helix pomatia. | CRITICAL: Standard |

| Preferred Enzyme | E. coli | Use recombinant E. coli glucuronidase at pH 6.5–7.4 for effective cleavage. |

Mass Spectrometry Signature

-

Ionization: ESI Positive Mode (

rather than -

Diagnostic Neutral Loss: 176 Da.

-

Unlike O-glucuronides which lose the glucuronic acid moiety (176 Da) to show the protonated aglycone, quaternary ammonium glucuronides often fragment to yield the original tertiary amine cation.

-

Transition:

.

-

Part 3: Validated Experimental Protocol

This protocol is designed to be self-validating by including specific controls for latency and enzyme specificity.

Materials

-

Enzyme Source: Human Liver Microsomes (HLM) or Recombinant UGT1A4 (rUGT1A4).

-

Pore-Forming Agent: Alamethicin (Essential for UGT assays to allow UDPGA transport into microsomal vesicles).[10]

-

Buffer: 50 mM Tris-HCl or Potassium Phosphate (pH 7.4), 5 mM

.

Incubation Workflow

The following workflow ensures optimal enzyme activity and reproducibility.

Caption: Step-by-step incubation protocol for UGT-mediated N-glucuronidation ensuring microsomal latency is overcome via Alamethicin.

Protocol Details & Causality

-

Alamethicin Activation: UGT active sites are luminal (inside the ER). HLM are vesicles. Without alamethicin (or detergent), UDPGA cannot penetrate, leading to false negatives. Do not skip this step.

-

Magnesium: UGTs are

-dependent. Ensure 5–10 mM -

Controls:

-

Negative Control:[11] Minus UDPGA (distinguishes background).

-

Positive Control: Trifluoperazine or Chlorpheniramine (known UGT1A4 substrates).

-

Stability Control: Incubate synthesized N-glucuronide in buffer to ensure no chemical degradation occurs during the timeframe.

-

Part 4: Clinical Relevance & Interpretation[6]

Drug-Drug Interactions (DDI)

Since UGT1A4 is the primary catalyst, Pheniramine pharmacokinetics may be altered by:

-

Inducers: Carbamazepine and Rifampin (induce UGT1A4).

-

Inhibitors: Valproic acid (broad UGT inhibitor).

-

Substrate Overlap: Co-administration with other tertiary amines (e.g., Lamotrigine, antipsychotics) may lead to competitive inhibition.

Pharmacogenetics

UGT1A43 (L48V): This is a common polymorphism. Interestingly, for some substrates, the *3 variant exhibits higher activity than the wild type (1), while for others it decreases activity. For pheniramine, the impact should be assessed if aberrant clearance is observed in clinical trials.

Species Extrapolation Warning

Do not rely on rat/mouse data for this pathway. Rodents primarily utilize N-oxidation or demethylation and have negligible N-glucuronidation capacity for antihistamines. The dog or monkey is a more appropriate toxicological species if N-glucuronidation is a major clearance route.

References

-

Hawes, E. M. (1998). N+-Glucuronidation of aliphatic tertiary amines, a general phenomenon in the metabolism of H1-antihistamines in humans.[12] Xenobiotica, 28(11). Link

-

Kaivosaari, S., Finel, M., & Koskinen, M. (2011).[2] N-glucuronidation of drugs and other xenobiotics by human and animal UDP-glucuronosyltransferases.[2][7] Xenobiotica, 41(8), 652–669. Link

-

Breyer-Pfaff, U., et al. (1997). Biphasic kinetics of quaternary ammonium glucuronide formation from amitriptyline and diphenhydramine in human liver microsomes. Drug Metabolism and Disposition, 25(3), 340-345. Link

-

Zhou, D., et al. (2010). Identification of UGT1A4 and UGT2B10 as the Major Enzymes Responsible for N-Glucuronidation of Amitriptyline. Drug Metabolism and Disposition, 38(8), 1338–1344. Link

-

Fisher, M. B., et al. (2000). In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin.[5][10] Drug Metabolism and Disposition, 28(5), 560-566. Link

Sources

- 1. repub.eur.nl [repub.eur.nl]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Biphasic kinetics of quaternary ammonium glucuronide formation from amitriptyline and diphenhydramine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 7. helda.helsinki.fi [helda.helsinki.fi]

- 8. researchgate.net [researchgate.net]

- 9. Stability and enzymatic hydrolysis of quaternary ammonium-linked glucuronide metabolites of drugs with an aliphatic tertiary amine-implications for analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]

- 11. UGT1A4 - Wikipedia [en.wikipedia.org]

- 12. N(+)-glucuronidation of aliphatic tertiary amines, a general phenomenon in the metabolism of H1-antihistamines in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Mechanistic Landscape of Aliphatic Tertiary Amine Glucuronidation

Biosynthesis and Late-Stage Functionalization of Pheniramine N-Glucuronide: A Technical Whitepaper

Pheniramine is a first-generation alkylamine H1-antihistamine characterized by an aliphatic tertiary amine moiety. In human metabolism, the biotransformation of such tertiary amines frequently proceeds via N-glucuronidation, yielding a permanently charged quaternary ammonium-linked glucuronide (N+-glucuronide)[1]. This pathway is critical for drug clearance but presents unique challenges for in vitro synthesis and structural elucidation due to the extreme polarity and hydrolytic instability of the resulting conjugate.

The enzymatic formation of pheniramine N-glucuronide is predominantly catalyzed by two UDP-glucuronosyltransferase (UGT) isoforms: UGT1A4 and UGT2B10[2]. While UGT1A4 is classically associated with the N-glucuronidation of aromatic amines and aliphatic tertiary amines, kinetic profiling reveals that UGT2B10 often exhibits a superior binding affinity (lower

Figure 1: Mechanistic pathway of UGT-mediated pheniramine N-glucuronidation.

In Vitro Biosynthesis: A Self-Validating Enzymatic System

To generate pheniramine N-glucuronide for metabolite identification (MetID) or as an analytical standard, in vitro biosynthesis utilizing Human Liver Microsomes (HLMs) or recombinant UGTs (rUGTs) is the gold standard.

Causality in Experimental Design:

The UGT active site resides on the luminal surface of the endoplasmic reticulum (ER)[3]. In vitro, microsomal vesicles often seal "inside-out," sequestering the active site from the highly polar cofactor, UDP-glucuronic acid (UDPGA). Therefore, the addition of a pore-forming peptide, such as alamethicin, is strictly required to permeabilize the membrane and facilitate UDPGA access. Furthermore, hepatic fractions contain endogenous β-glucuronidases that can rapidly hydrolyze the newly formed N-glucuronide back to pheniramine (futile cycling). The addition of saccharolactone, a potent β-glucuronidase inhibitor, is mandatory to stabilize the product. Magnesium chloride (

Step-by-Step Biosynthetic Protocol:

-

Membrane Permeabilization: Suspend HLMs (1-2 mg protein/mL final) or rUGT2B10 in 50 mM Tris-HCl buffer (pH 7.4). Add alamethicin (50 µg/mg of microsomal protein) and incubate on ice for 15 minutes to allow pore formation.

-

Cofactor & Inhibitor Assembly: Supplement the mixture with 5 mM

and 5 mM D-saccharic acid 1,4-lactone (saccharolactone) to prevent enzymatic hydrolysis. -

Substrate Pre-Incubation: Add pheniramine maleate to a final concentration of 100–500 µM. Pre-incubate the system at 37°C for 5 minutes in a shaking water bath.

-

Reaction Initiation: Initiate the glucuronidation cascade by adding UDPGA (final concentration 2-5 mM).

-

System Validation Controls (Critical): Simultaneously run a minus-UDPGA control (to rule out non-UGT mediated depletion) and a minus-substrate control (to identify endogenous matrix interferences). This ensures the protocol acts as a self-validating system.

-

Quenching: After 60–120 minutes, quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. The organic solvent rapidly denatures the UGT enzymes, halting the reaction.

-

Isolation: Vortex vigorously and centrifuge at 14,000 × g for 15 minutes at 4°C. Extract the supernatant for LC-MS/MS analysis.

Figure 2: Step-by-step workflow for the in vitro biosynthesis of N-glucuronides.

Late-Stage Chemical Synthesis (Milligram to Gram Scale)

While enzymatic biosynthesis is optimal for microgram-scale MetID, toxicological testing and structural elucidation via NMR require milligram to gram quantities. Late-stage chemical synthesis provides a scalable alternative[4].

The chemical synthesis of N+-glucuronides involves reacting the tertiary amine of pheniramine with a protected glucuronyl donor, such as methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-D-glucopyranuronate.

Causality in Deprotection:

The critical bottleneck in this synthetic route is the deprotection phase. Quaternary N-glucuronides are highly susceptible to base-catalyzed hydrolysis. Standard harsh alkaline deprotection of the acetyl groups will cleave the delicate N-glycosidic bond. Therefore, ultra-mild deprotection strategies (e.g., using catalytic sodium methoxide in methanol at sub-zero temperatures, or specific enzymatic deacetylation) must be employed to preserve the quaternary ammonium linkage[5]. Furthermore, chemical synthesis yields a mixture of diastereomers that must be resolved via preparative HPLC to isolate the biologically relevant

Analytical Characterization & Comparative Data

Because pheniramine N-glucuronide is a permanently charged, highly polar molecule, traditional reversed-phase chromatography often results in poor retention and peak shape. Hydrophilic Interaction Liquid Chromatography (HILIC) or the addition of volatile ion-pairing reagents (e.g., heptafluorobutyric acid) is required for robust LC-MS/MS retention.

Table 1: Comparative Evaluation of Synthesis Modalities for Pheniramine N-Glucuronide

| Parameter | Enzymatic Biosynthesis (HLMs/rUGTs) | Late-Stage Chemical Synthesis |

| Primary Catalyst | UGT1A4, UGT2B10 | Chemical Glucuronyl Donor |

| Yield Scale | Micrograms to low Milligrams | Milligrams to Grams |

| Stereoselectivity | Highly stereoselective (Yields natural | Non-selective (Requires separation of diastereomers) |

| Equipment Required | 37°C Incubator, Centrifuge, LC-MS/MS | Fume hood, Cryoprobe NMR, Prep-HPLC |

| Major Challenge | Futile cycling (Requires | Mild deprotection of the fragile quaternary amine |

| Primary Use Case | Early MetID, Metabolic Stability Screening | Toxicological Testing, Analytical Standard Generation |

References

-

N(+)-glucuronidation of aliphatic tertiary amines, a general phenomenon in the metabolism of H1-antihistamines in humans. Xenobiotica.1

-

N-glucuronidation catalyzed by UGT1A4 and UGT2B10 in human liver microsomes: Assay optimization and substrate identification. ResearchGate.2

-

Glucuronidation and Sulfonation: In Vitro Methodologies. University of Washington.3

-

Chemical Synthesis of N-glucuronide Metabolites. Hypha Discovery.4

-

Synthesis of N-glucuronides of carcinogenic N-hydroxyarylamines. Oxford Academic.5

-

Pheniramine N-Glucuronide (Mixture of Diastereomers). BOC Sciences.

Sources

- 1. N(+)-glucuronidation of aliphatic tertiary amines, a general phenomenon in the metabolism of H1-antihistamines in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. courses.washington.edu [courses.washington.edu]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. academic.oup.com [academic.oup.com]

Pheniramine Metabolism and Major Metabolites Identification: A Technical Guide

Executive Summary

Pheniramine is a first-generation alkylamine antihistamine that acts as a potent H1-receptor antagonist. In drug development and clinical toxicology, profiling the metabolic fate of pheniramine is critical for understanding its pharmacokinetics, potential drug-drug interactions, and systemic clearance mechanisms. This whitepaper provides an in-depth analysis of pheniramine’s biotransformation pathways, summarizes key pharmacokinetic data, and outlines field-proven analytical methodologies (LC-MS/MS and CZE-DAD) for the robust identification and quantification of its major metabolites.

Pharmacokinetics and Metabolic Fate

Pheniramine undergoes extensive hepatic biotransformation before elimination. Pharmacokinetic studies in healthy subjects administered a 30.5 mg dose (free base) reveal that the drug is well-absorbed orally, reaching peak serum concentrations within 1 to 2.5 hours[1].

The terminal half-life of pheniramine is highly variable, ranging from 8 to 17 hours following intravenous (i.v.) administration, and 16 to 19 hours post-oral dosing[1]. While serum concentrations of its primary metabolite remain relatively low (up to 21 ng/mL) and secondary metabolites are often below detection limits in the blood, the urinary excretion profile tells a different story. A considerable fraction of the administered dose is excreted in the urine as N-demethylated metabolites over a 120-hour period[1].

Quantitative Pharmacokinetic Data

Table 1: Pharmacokinetic Parameters of Pheniramine (30.5 mg Dose)

| Parameter | Intravenous (i.v.) Administration | Oral Administration |

| Peak Serum Conc. ( | 231 – 894 ng/mL | 173 – 274 ng/mL |

| Time to Peak ( | N/A (Immediate) | 1.0 – 2.5 h |

| AUC (0–72h) | 3035 – 4662 ng/mL·h | 3507 – 5768 ng/mL·h |

| Terminal Half-life ( | 8 – 17 h | 16 – 19 h |

Data sourced from pharmacokinetic evaluations of pheniramine in healthy male subjects[1].

Structural Elucidation of Major Metabolites

The biotransformation of pheniramine is primarily driven by cytochrome P450 (CYP) mediated N-dealkylation and N-oxidation[2].

-

N-desmethylpheniramine: The most abundant Phase I metabolite. It is formed via the removal of a single methyl group from the terminal dimethylamino chain[2]. In urine, the excretion of this mono-N-demethylated metabolite rivals or exceeds that of the unchanged parent drug[1].

-

N,N-didesmethylpheniramine: A secondary Phase I metabolite formed by the sequential demethylation of N-desmethylpheniramine[1],[2].

-

Pheniramine N-oxide: A minor metabolite resulting from N-oxidation. Studies utilizing the filamentous fungus Cunninghamella elegans—a validated microbial model for mammalian CYP450 drug metabolism—have successfully isolated and identified both N-oxide and N-demethylated products using NMR and mass spectrometry[3].

-

Glucuronide Conjugates: Phase II metabolism involves the conjugation of hydroxylated intermediates with glucuronic acid to facilitate renal clearance[2].

Table 2: Urinary Excretion Profile (Cumulative up to 120h)

| Analyte | Intravenous (i.v.) Excretion | Oral Excretion |

| Pheniramine (Unchanged) | 5.7 – 11.6 mg | 10.2 – 13.2 mg |

| N-desmethylpheniramine | 8.1 – 16.4 mg | 7.4 – 13.3 mg |

| N,N-didesmethylpheniramine | 0.4 – 2.9 mg | 0.2 – 0.8 mg |

Comparative urinary recovery data highlights the dominance of N-desmethylpheniramine as the primary clearance product[1],[4].

Biotransformation Pathways

Fig 1. Schematic of pheniramine Phase I and Phase II biotransformation pathways.

Advanced Analytical Workflows for Metabolite Identification

To accurately quantify pheniramine and its metabolites in biological matrices, researchers must overcome significant matrix effects. Below is a self-validating, step-by-step protocol utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), alongside an emerging alternative for chiral analysis.

Workflow Diagram

Fig 2. Step-by-step LC-MS/MS workflow for pheniramine metabolite identification.

Protocol: Extraction and LC-MS/MS Quantification

-

Sample Preparation & Internal Standard (IS) Spiking

-

Action: Aliquot 500 µL of the biological sample (urine or plasma). Spike with 10 µL of a deuterated internal standard (e.g., Pheniramine-d6) at a concentration of 100 ng/mL[2].

-

Causality: Deuterated standards are chemically identical to the target analytes but differ in mass. They co-elute during chromatography, perfectly compensating for matrix-induced ion suppression or enhancement in the ESI source, ensuring absolute quantitative trustworthiness.

-

-

Solid-Phase Extraction (SPE)

-

Action: Condition a Mixed-Mode Cation Exchange (MCX) cartridge with methanol, followed by equilibration with 2% formic acid in water. Load the sample. Wash with 2% formic acid, then methanol. Elute the target analytes with 5% ammonium hydroxide in methanol.

-

Causality: Pheniramine and its metabolites possess basic amine groups (a pyridine ring and an aliphatic amine). The acidic loading conditions protonate these amines, allowing strong retention via cation exchange. The basic elution step neutralizes the charge, selectively releasing the analytes while leaving neutral and acidic matrix interferences tightly bound to the cartridge.

-

-

Chromatographic Separation (RP-HPLC)

-

Action: Inject 5 µL of the reconstituted eluate onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Utilize a gradient mobile phase consisting of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

-

Causality: The C18 stationary phase resolves the parent drug from its demethylated metabolites based on hydrophobicity. Because the N-demethylated metabolites are more polar than the parent pheniramine, they will exhibit shorter retention times and elute earlier.

-

-

Mass Spectrometry (ESI-MS/MS)

-

Action: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

-

Causality: The basic nitrogen atoms in pheniramine readily accept protons in the acidic mobile phase, forming highly abundant

precursor ions. MRM provides unparalleled specificity by monitoring the fragmentation of these specific precursors into unique product ions, filtering out background noise.

-

Alternative Chiral Analysis: CZE-DAD

Because pheniramine is a racemic mixture of (+) and (-) optical isomers, stereoselective metabolism is often a point of investigation (though fungal models show no significant metabolic stereoselectivity[3]). Recent advancements have demonstrated the efficacy of Capillary Zone Electrophoresis (CZE) coupled with Diode Array Detection (DAD) and online isotachophoresis (ITP) for the enantioselective analysis of pheniramine directly in urine[5].

-

Causality: The use of cyclodextrins as chiral selectors in the CZE buffer allows for the separation of enantiomers. Coupling this with ITP enables online sample preconcentration, pushing the limit of detection (LOD) down to trace levels (

) without the need for extensive offline SPE sample pretreatment[5].

References

- Cerniglia, C. E., et al. "Fungal transformations of antihistamines: metabolism of brompheniramine, chlorpheniramine, and pheniramine to N-oxide and N-demethylated metabolites by the fungus Cunninghamella elegans." PubMed.

- Witte, P. U., et al. "Pharmacokinetics of pheniramine (Avil) and metabolites in healthy subjects after oral and intravenous administration." PubMed.

- Benchchem. "N-Desmethylpheniramine | Metabolite Reference Standard." Benchchem.

- Kabasakalian, P., et al. "Urinary excretion of pheniramine and its N-demthylated metabolites in man--comparison with chlorpheniramine and brompheniramine data." PubMed.

- Drobna, A., et al. "Enantioselective analysis of pheniramine in urine by charged CD-mediated CZE provided with a fiber-based DAD and an on-line sample pretreatment by capillary ITP." PubMed.

Sources

- 1. Pharmacokinetics of pheniramine (Avil) and metabolites in healthy subjects after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Desmethylpheniramine|Metabolite Reference Standard [benchchem.com]

- 3. Fungal transformations of antihistamines: metabolism of brompheniramine, chlorpheniramine, and pheniramine to N-oxide and N-demethylated metabolites by the fungus Cunninghamella elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Urinary excretion of pheniramine and its N-demthylated metabolites in man--comparison with chlorpheniramine and brompheniramine data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enantioselective analysis of pheniramine in urine by charged CD-mediated CZE provided with a fiber-based DAD and an on-line sample pretreatment by capillary ITP - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetic Architecture of Pheniramine and its Glucuronide Conjugate: A Technical Guide

Executive Summary

This technical guide provides a rigorous analysis of the pharmacokinetic (PK) profile of Pheniramine, a first-generation alkylamine antihistamine. Unlike standard monographs, this document focuses on the metabolic bifurcation between Cytochrome P450-mediated N-demethylation and Phase II glucuronidation. Special emphasis is placed on the stereoselective disposition of its enantiomers and the analytical protocols required to isolate and quantify the labile N-glucuronide conjugate—a quaternary ammonium metabolite often underreported in standard screenings.

Physicochemical Properties and ADME Profile

Pheniramine is a chiral alkylamine derivative exhibiting potent H1-receptor antagonism. Its pharmacokinetic behavior is governed by its lipophilicity and extensive hepatic metabolism.

Core Physicochemical Data

| Parameter | Value/Description | Clinical Relevance |

| Chemical Structure | N,N-dimethyl-3-phenyl-3-(2-pyridyl)propylamine | Tertiary amine structure facilitates BBB penetration. |

| Chirality | Racemic mixture ( | Stereoselective metabolism alters potency/toxicity ratios. |

| pKa | ~9.3 (Amine group) | Ionized at physiological pH; requires pH adjustment for organic extraction. |

| LogP | ~2.7 (Octanol/Water) | High lipophilicity drives large Volume of Distribution ( |

Absorption and Distribution

-

Absorption: Rapidly absorbed following oral administration (

1–2.5 hours). Bioavailability is limited by first-pass metabolism.[1] -

Distribution: Extensive tissue binding results in a large

(approx. 5–7 L/kg). The drug readily crosses the blood-brain barrier, contributing to its sedative side-effect profile. -

Protein Binding: Moderate (~70%), primarily to albumin and

-acid glycoprotein.

Metabolic Architecture: The CYP-UGT Bifurcation

The metabolic clearance of pheniramine is a dual-process system involving Phase I functionalization and Phase II conjugation.

Phase I: N-Demethylation (Major Pathway)

The primary clearance route is oxidative N-demethylation, mediated largely by CYP2D6 and CYP3A4 .

-

N-desmethylpheniramine: The primary active metabolite.

-

N-didesmethylpheniramine: A secondary metabolite formed via further oxidation.

Phase II: Glucuronidation (The Conjugate)

While demethylation dominates, pheniramine and its metabolites undergo glucuronidation. Two distinct conjugate types are relevant for researchers:

-

Quaternary Ammonium N-Glucuronide: Direct conjugation of the tertiary amine nitrogen of the parent compound by UGT enzymes (specifically UGT1A4). This forms a positively charged, highly polar metabolite excreted renally.

-

O-Glucuronide: Conjugation of hydroxylated metabolites (if ring hydroxylation occurs).

Visualization of Metabolic Pathways

The following diagram illustrates the metabolic cascade, highlighting the divergence between oxidative and conjugative pathways.

Figure 1: Metabolic pathway of Pheniramine showing the divergence between N-demethylation (Phase I) and Glucuronidation (Phase II).

The Glucuronide Conjugate: Technical Deep Dive

The Pheniramine N-glucuronide is a unique species. Unlike typical ether (O-) or ester (COO-) glucuronides, the N-glucuronide formed from a tertiary amine creates a quaternary ammonium center.

Structural Characteristics

-

Bond Type: N-glycosidic bond between the tertiary nitrogen of pheniramine and the C1 of glucuronic acid.

-

Charge: The nitrogen becomes positively charged (

), making the molecule a zwitterion (internally neutralized by the carboxylate of the glucuronic acid) or a cation depending on pH. -

Stability: Quaternary ammonium glucuronides are generally stable to

-glucuronidase hydrolysis compared to O-glucuronides, but they can be labile under alkaline conditions.

Clinical Significance of the Conjugate

-

Renal Elimination: This conjugate represents a detoxification pathway, rendering the lipophilic parent drug water-soluble for urinary excretion.

-

"Hidden" Metabolite: In standard LC-MS workflows, this metabolite may be missed if the mass transition isn't specifically targeted (Parent Mass + 176 Da).

Stereoselectivity in Pharmacokinetics[2][3][4][5]

Pheniramine is administered as a racemate, but the body handles the enantiomers differently.

-

Metabolic Chiral Inversion: Does not typically occur.[2]

-

Clearance Differences: Studies indicate stereoselective metabolism, often favoring the faster clearance of one enantiomer (typically the l-form in related alkylamines), leading to higher plasma concentrations of the d-enantiomer.

-

Implication: Analytical methods must separate enantiomers to accurately correlate PK with pharmacodynamics (PD), as the d-enantiomer usually carries the antihistaminic potency.

Experimental Protocols: Quantification & Characterization

To accurately study Pheniramine and its glucuronide, a robust LC-MS/MS workflow is required. Two approaches are detailed below: the Indirect (Hydrolysis) method and the Direct (Intact) method.

Protocol A: Indirect Quantification (Differential Hydrolysis)

Purpose: To quantify the total glucuronide burden by converting it back to the parent drug.

-

Sample Aliquoting: Split urine/plasma sample into two aliquots (A and B).

-

Aliquot A (Free Drug):

-

Add Internal Standard (IS) (e.g., Chlorpheniramine-d6).

-

Perform Liquid-Liquid Extraction (LLE) at alkaline pH (pH 10) using hexane/ethyl acetate.

-

Evaporate and reconstitute.

-

-

Aliquot B (Total Drug):

-

Buffer to pH 5.0 (acetate buffer).

-

Add

-glucuronidase (Helix pomatia or E. coli recombinant). -

Critical Step: Incubate at 37°C for 2–4 hours. Note: Quaternary N-glucuronides are resistant to some glucuronidases; extended incubation or specific recombinant enzymes may be required.

-

Proceed to LLE as in Aliquot A.

-

-

Calculation:

.

Protocol B: Direct LC-MS/MS Detection (Gold Standard)

Purpose: To directly identify the intact conjugate.

-

Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., BEH Amide) is preferred over C18 due to the high polarity of the glucuronide.

-

Mobile Phase: Acetonitrile : Ammonium Formate (10mM, pH 3.5).

-

Mass Spectrometry Settings:

-

Ionization: ESI Positive Mode.

-

MRM Transitions:

-

Pheniramine:

-

Pheniramine-Glucuronide:

(Loss of glucuronic acid moiety).

-

-

Analytical Workflow Diagram

Figure 2: Workflow for differential quantification of Pheniramine and its Glucuronide conjugate.

Clinical Implications and Drug Interactions

Renal Impairment

Since the glucuronide conjugate is eliminated renally, patients with reduced GFR (glomerular filtration rate) will accumulate the conjugate. While the conjugate itself is pharmacologically inactive, its accumulation can lead to deconjugation (via enterohepatic recycling) and potentially elevated levels of the parent drug.

Drug-Drug Interactions (DDIs)

-

CYP2D6 Inhibitors: Co-administration with strong CYP2D6 inhibitors (e.g., fluoxetine, paroxetine) will shunt metabolism away from N-demethylation.

-

Shunt Consequence: This blockade forces the system to rely more heavily on the secondary glucuronidation pathway . Researchers should expect a spike in the glucuronide/parent ratio in urine under these conditions.

References

-

Witte, P. U., Irmisch, R., & Hajdú, P. (1985).[3] Pharmacokinetics of pheniramine (Avil) and metabolites in healthy subjects after oral and intravenous administration.[3][4][5][6] International Journal of Clinical Pharmacology, Therapy, and Toxicology, 23(1), 59–62.[3] Link

-

Liu, Y., Zhu, B., & Guo, X. (2020).[7] Studies on the chiral separation of pheniramine and its enantioselective pharmacokinetics in rat plasma by HPLC-MS/MS. Microchemical Journal, 158, 105188. Link

-

Luo, H., Hawes, E. M., McKay, G., & Midha, K. K. (1991). N+-glucuronidation of aliphatic tertiary amines in human: Analysis of the metabolites of tripelennamine (pyribenzamine) in urine. Xenobiotica, 21(10), 1281-1288. Link(Cited as mechanistic grounding for alkylamine N-glucuronidation)

-

Makhdoom, H. S., et al. (2024).[8] Assessment of pheniramine in alternative biological matrices by liquid chromatography tandem mass spectrometry. Forensic Science, Medicine and Pathology, 20, 1291–1302.[8] Link

-

Kaivoseppä, M., et al. (2007). N-Glucuronidation of Drugs and Other Xenobiotics by Human UDP-Glucuronosyltransferases.[9] Drug Metabolism Reviews, 39(1), 129-130. Link

Sources

- 1. First-pass metabolism via UDP-glucuronosyltransferase: a barrier to oral bioavailability of phenolics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pheniramine - Wikipedia [en.wikipedia.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Pharmacokinetics of pheniramine (Avil) and metabolites in healthy subjects after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of pheniramine (Avil) and metabolites in healthy subjects after oral and intravenous administration. | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Assessment of pheniramine in alternative biological matrices by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Human UDP-glucuronosyltransferase 1A1 is the primary enzyme responsible for the N-glucuronidation of N-hydroxy-PhIP in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and properties of Pheniramine N-Glucuronide

Content Type: Technical Guide / Whitepaper Audience: Drug Metabolism & Pharmacokinetics (DMPK) Scientists, Bioanalytical Chemists, and Toxicology Researchers.

Executive Summary

Pheniramine N-glucuronide is a Phase II conjugate metabolite of the first-generation antihistamine pheniramine. Unlike the more common O-glucuronides formed from hydroxylated metabolites, this compound represents a quaternary ammonium glucuronide (N⁺-glucuronide), formed by the direct conjugation of glucuronic acid to the aliphatic tertiary amine of the parent drug.

While N-demethylation remains the primary metabolic clearance pathway for pheniramine in humans, the N-glucuronidation pathway represents a critical analytical challenge. Its zwitterionic character alters extraction efficiencies, and its resistance to hydrolysis by standard Helix pomatia

Molecular Architecture & Physicochemical Properties

Chemical Structure

Pheniramine N-glucuronide is chemically defined as the quaternary ammonium conjugate of pheniramine. The conjugation occurs at the tertiary nitrogen of the dimethylamine side chain.

-

IUPAC Name: 1-deoxy-1-[N-methyl-N-(3-phenyl-3-(2-pyridyl)propyl)amino]-

-D-glucopyranuronic acid inner salt. -

Molecular Formula:

-

Molecular Weight: ~416.47 g/mol (Zwitterionic form)

-

Charge State: At physiological pH, the molecule exists as a zwitterion: the quaternary ammonium center carries a permanent positive charge, while the carboxylic acid of the glucuronide moiety is deprotonated (

).

Stereochemistry

Pheniramine possesses a chiral center at the C3 position (the carbon bearing the phenyl and pyridyl rings). Consequently, the parent drug exists as a pair of enantiomers (

-

The introduction of the chiral glucuronic acid moiety (which is enantiopure, D-configuration) creates a mixture of diastereomers .

-

Analytical Implication: In achiral reverse-phase chromatography, these diastereomers may elute as a split peak or a broadened band, necessitating careful integration parameters.

Metabolic Pathway & Biosynthesis

The UGT1A4 Pathway

The formation of quaternary ammonium glucuronides from aliphatic tertiary amines is a specialized reaction primarily catalyzed by UDP-glucuronosyltransferase 1A4 (UGT1A4) , with minor contributions from UGT1A3.

Unlike many Phase II reactions that facilitate excretion by neutralizing reactive centers, this pathway retains the cationic charge on the nitrogen, offset by the anionic carboxylate.

Species Specificity

Researchers must exercise caution when selecting animal models for pheniramine metabolism studies:

-

Humans & Higher Primates: Efficiently catalyze N-glucuronidation of tertiary amines.

-

Rodents (Rats/Mice): Often lack the specific UGT1A4 orthologs required for this transformation or exhibit negligible activity.

-

Impact: Preclinical safety studies in rats may significantly underestimate the formation of this metabolite compared to human trials.

Metabolic Map

The following diagram illustrates the divergent metabolic fates of pheniramine, contrasting the oxidative CYP-mediated pathway with the direct UGT-mediated conjugation.

Figure 1: Metabolic pathways of Pheniramine. The N-glucuronidation pathway (Red) competes with the oxidative N-demethylation pathway (Grey).

Synthetic Strategies for Reference Standards

To validate bioanalytical methods, authentic standards of Pheniramine N-glucuronide are required. Since isolation from urine yields insufficient quantities, chemical synthesis is preferred.

Chemical Synthesis Protocol

Principle: The synthesis exploits the nucleophilicity of the tertiary amine of pheniramine towards an activated glucuronide donor.

Step-by-Step Methodology:

-

Activation: Start with Methyl (2,3,4-tri-O-acetyl-

-D-glucopyranosyl) bromide (Acetobromo-glucuronic acid methyl ester). -

Coupling: React Pheniramine free base with the activated glucuronide in an anhydrous solvent (e.g., nitromethane or dichloromethane) at mild temperatures (40°C) for 24-48 hours.

-

Note: The tertiary amine acts as the nucleophile, displacing the bromide to form the quaternary ammonium linkage.

-

-

Deprotection: The resulting intermediate is a protected methyl ester/acetyl derivative.

-

Hydrolysis is performed using mild base (e.g.,

in methanol/water) to remove the acetyl groups and the methyl ester. -

Critical Step: Avoid harsh strong bases (NaOH) or high heat, which can degrade the quaternary ammonium linkage via Hofmann elimination or hydrolysis.

-

-

Purification: Isolate the zwitterion using weak cation exchange (WCX) chromatography or preparative HPLC.

Analytical Characterization & Hydrolysis Pitfalls

LC-MS/MS Detection

Pheniramine N-glucuronide is readily detected via electrospray ionization (ESI) in positive mode.[1]

| Parameter | Value | Notes |

| Precursor Ion (Q1) | m/z 417.2 | |

| Product Ion (Q3) | m/z 241.2 | Loss of neutral glucuronic acid moiety (-176 Da) |

| Retention Time | < Parent | Elutes earlier than pheniramine on C18 columns due to polarity. |

| Cone Voltage | Medium (20-30V) | Optimization required to prevent in-source fragmentation. |

The Hydrolysis Trap: Enzyme Selection

A common error in toxicology is the assumption that all glucuronides are hydrolyzed equally by commercial

-

The Problem: Quaternary ammonium glucuronides (N-glucuronides) are sterically hindered and resistant to hydrolysis by Helix pomatia (snail) glucuronidase, which is the standard enzyme for O-glucuronides (like morphine-6-glucuronide).

-

The Solution: Use Escherichia coli (Type IX-A)

-glucuronidase or recombinant enzymes (e.g., IMCSzyme). These are significantly more effective for N-glucuronide cleavage. -

Protocol Validation: If measuring "Total Pheniramine," you must validate the hydrolysis efficiency using a synthesized N-glucuronide standard. If using H. pomatia, you are likely missing the N-glucuronide fraction entirely.

Analytical Decision Tree

Figure 2: Analytical workflow emphasizing the critical selection of hydrolysis enzymes for quaternary ammonium glucuronides.

Stability & Handling

-

pH Stability: Unlike acyl glucuronides (which are highly unstable and reactive), quaternary ammonium glucuronides are relatively stable in aqueous solution over a pH range of 4–10.

-

Thermal Stability: They are susceptible to thermal hydrolysis at high temperatures (>60°C) in acidic media.

-

Storage: Store reference standards at -20°C in solid form. Solutions should be prepared fresh or stored at -80°C to prevent slow hydrolysis or epimerization.

References

-

Hawes, E. M. (1998). N+-glucuronidation, a common pathway in human metabolism of drugs with a tertiary amine group. Drug Metabolism and Disposition, 26(9), 830–837. Link

-

Luo, H., et al. (1991). N(+)-glucuronidation of aliphatic tertiary amines, a general phenomenon in the metabolism of H1-antihistamines in humans. Xenobiotica, 21(10), 1281–1288. Link

-

Klivon. Pheniramine N-Glucuronide (Mixture of Diastereomers) Reference Standard. Link

-

Miyauchi, S., et al. (2025). Investigation of commercially available recombinant and conventional β-glucuronidases to evaluate the hydrolysis efficiencies against O-glucuronides and N-glucuronides. Forensic Toxicology. Link

-

Rodrigues, et al. (2012). Immunoassay screening of diphenhydramine (Benadryl®) in urine and blood using a newly developed assay. Journal of Analytical Toxicology. Link

Sources

Biological Activity & Disposition of Pheniramine N-Glucuronide: A Technical Assessment

Executive Summary

Pheniramine N-glucuronide is a Phase II metabolic conjugate of the first-generation antihistamine pheniramine. Chemically characterized as a quaternary ammonium glucuronide (N⁺-glucuronide), it represents a critical detoxification pathway in humans and higher primates, distinct from the oxidative metabolism observed in lower mammalian models (e.g., rodents).

While the parent compound, pheniramine, is a potent H1-receptor antagonist with significant anticholinergic and sedative side effects, Pheniramine N-glucuronide is pharmacologically inert regarding direct receptor binding. Its biological "activity" is defined by its role as a hydrophilic excretion vector and a potential metabolic reservoir. Unlike reactive acyl glucuronides, this N-glucuronide exhibits high chemical stability under physiological conditions, minimizing the risk of covalent protein binding or direct toxicity. However, its susceptibility to

This guide details the structural characterization, biosynthetic pathways, stability profiles, and analytical protocols required for the study of this metabolite in drug development.

Chemical Biology & Biosynthesis

Structural Characteristics

Pheniramine N-glucuronide is formed via the conjugation of glucuronic acid to the aliphatic tertiary amine of pheniramine. This reaction yields a permanently charged quaternary ammonium cation, significantly increasing the molecule's polarity and water solubility compared to the parent base.

-

Chemical Name: N-(1-Deoxy-

-D-glucopyranuronosyl)-N,N-dimethyl-3-phenyl-3-(2-pyridyl)propylammonium inner salt. -

Key Feature: The N-C glycosidic bond is formed at a tertiary center, resulting in a zwitterionic species (at physiological pH) or a cation depending on the ionization state of the carboxylate group.

Enzymatic Pathway (The Species Gap)

The formation of Pheniramine N-glucuronide is catalyzed by UDP-glucuronosyltransferases (UGTs). Based on the substrate specificity for aliphatic tertiary amines (e.g., amitriptyline, chlorpheniramine), UGT1A4 is the primary isoform responsible for this biotransformation in humans.

Critical Research Insight: There is a profound interspecies difference in this pathway. Humans and non-human primates extensively form N⁺-glucuronides, whereas rats and dogs rely almost exclusively on N-demethylation (CYP-mediated). Consequently, toxicological data from rodent models will underestimate the systemic burden of glucuronidated metabolites in humans.

Metabolic Pathway Visualization

The following diagram illustrates the divergent metabolic fates of pheniramine, highlighting the human-specific N-glucuronidation pathway.

Figure 1: Metabolic divergence of Pheniramine. Note the reversibility of the glucuronidation pathway via bacterial enzymes.

Pharmacological Profile[2][3][4][5][6][7][8]

Receptor Affinity & Activity

Pheniramine N-glucuronide is considered pharmacologically inactive at the H1 histamine receptor.

-

Steric Hindrance: The bulky glucuronic acid moiety at the amine binding site prevents the metabolite from fitting into the H1 receptor pocket, which requires a precise distance between the amine and the aromatic rings.

-

Blood-Brain Barrier (BBB): As a quaternary ammonium salt, the metabolite is highly polar and permanently charged, preventing passive diffusion across the BBB. Thus, it lacks the sedative central nervous system (CNS) effects associated with the parent pheniramine.

The "Depot" Effect (Indirect Activity)

While the metabolite itself is inert, it possesses indirect biological activity through potential deconjugation.

-

Mechanism: Upon excretion into the bile (less common for this specific drug) or urine,

-glucuronidases (bacterial or tissue-specific) can hydrolyze the N-glycosidic bond. -

Consequence: This regenerates the active parent drug, pheniramine. In cases of urinary stasis or bladder infection (high bacterial load), this could theoretically lead to local reabsorption, although this is more relevant for enterohepatic recycling in the gut.

Toxicology & Stability

Unlike O-acyl glucuronides (formed from carboxylic acids), which can undergo acyl migration and covalently bind to proteins (causing immune-mediated toxicity), quaternary ammonium N-glucuronides are chemically stable.

-

pH Stability: Pheniramine N-glucuronide is stable in aqueous solution across pH 4–10.

-

Implication: It serves as a safe elimination product rather than a reactive toxicophore.

Experimental Protocols

Synthesis of Pheniramine N-Glucuronide

Chemical synthesis of quaternary N-glucuronides is notoriously difficult due to low yields and complex protection/deprotection steps. Enzymatic synthesis is the preferred method for generating analytical standards.

Protocol: UGT-Mediated Biosynthesis

-

Reaction Mix: Prepare a 1 mL incubation mixture containing:

-

Pheniramine Maleate (1 mM)

-

Human Liver Microsomes (HLM) or Recombinant UGT1A4 (1 mg protein/mL)

-

UDP-Glucuronic Acid (UDP-GA) (5 mM)

-

Alamethicin (25 µg/mL) – pore-forming agent to access luminal UGTs

- (10 mM) in Tris-HCl buffer (pH 7.4).

-

-

Incubation: Incubate at 37°C for 4–6 hours with gentle shaking.

-

Termination: Stop reaction with 1 mL ice-cold acetonitrile.

-

Purification: Centrifuge (10,000 x g, 10 min). Isolate supernatant.

-

Isolation: Use Semi-preparative HPLC (C18 column) to collect the polar N-glucuronide fraction (elutes significantly earlier than parent).

Analytical Quantification (LC-MS/MS)

To accurately assess biological activity (disposition), precise quantification is required.

Table 1: LC-MS/MS Parameters for Pheniramine & Metabolite

| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Polarity | Notes |

| Pheniramine | 241.2 | 196.1 | 20 | Positive ( | Loss of dimethylamine |

| Pheniramine N-Gluc | 417.2 | 241.2 | 25 | Positive ( | Loss of glucuronic acid (-176 Da) |

| Pheniramine N-Gluc | 417.2 | 196.1 | 35 | Positive ( | Combined fragmentation |

Note: The transition 417.2

Stability & Hydrolysis Assay

To verify the "Depot" hypothesis, researchers must test the lability of the conjugate.

Workflow Visualization:

Figure 2: Workflow for assessing the stability and enzymatic reversibility of Pheniramine N-Glucuronide.

Interpretation of Results:

-

pH 2–10: Expect <5% degradation (High Chemical Stability).

-

Enzyme (E. coli): Expect >90% hydrolysis to Parent Pheniramine (High Enzymatic Lability).

-

Enzyme (Bovine Liver): Variable/Lower hydrolysis (Source dependence).

Clinical & Toxicological Implications

Renal Accumulation

In patients with compromised renal function, Pheniramine N-glucuronide will accumulate in plasma.

-

Clinical Risk: Low. Because the metabolite is chemically stable and pharmacologically inactive, accumulation is primarily an analytical interference issue rather than a toxicity risk.

-

Analytical Interference: High levels of N-glucuronide can undergo "in-source fragmentation" during LC-MS analysis, converting back to the parent ion inside the mass spectrometer source. This leads to an overestimation of the active parent drug concentration if chromatographic separation is not sufficient.

Drug-Drug Interactions (DDI)

Since UGT1A4 is the likely enzyme involved, Pheniramine N-glucuronidation may be inhibited by other UGT1A4 substrates (e.g., lamotrigine, valproic acid). However, given that renal excretion of the parent drug and CYP metabolism are also pathways, the clinical impact of UGT inhibition is likely minor.

References

-

Kowalczyk, I., Hawes, E. M., & McKay, G. (2000).[1] Stability and enzymatic hydrolysis of quaternary ammonium-linked glucuronide metabolites of drugs with an aliphatic tertiary amine—implications for analysis. Journal of Pharmaceutical and Biomedical Analysis. Link

-

Luo, H., et al. (1991). N(+)-glucuronidation of aliphatic tertiary amines, a general phenomenon in the metabolism of H1-antihistamines in humans.[2] Xenobiotica. Link

-

Stachulski, A. V., & Meng, X. (2013).[3] Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides. Natural Product Reports. Link

-

Kabasakalian, P., Taggart, M., & Townley, E. (1968). Urinary Excretion of Pheniramine and Its N-Demethylated Metabolites in Man—Comparison with Chlorpheniramine and Brompheniramine Data.[4] Journal of Pharmaceutical Sciences. Link

-

Hawes, E. M. (1998). N+-Glucuronidation of aliphatic tertiary amines. Drug Metabolism and Disposition. Link

Sources

Advanced Metabolic Profiling: Pheniramine N-Glucuronide as a Phase II Biomarker

Executive Summary

Pheniramine is a widely utilized first-generation alkylamine antihistamine. While its oxidative metabolism (via CYP450s) to N-desmethylpheniramine is well-documented, the direct Phase II conjugation pathway—specifically the formation of Pheniramine N-Glucuronide (PNG) —remains an underutilized biomarker for assessing glucuronidation capacity.

This guide details the technical workflow for isolating, synthesizing, and quantifying PNG. Unlike standard oxidative metabolites, PNG represents a quaternary ammonium glucuronide , a distinct chemical class that requires specialized handling to prevent in-source fragmentation during mass spectrometry. This document provides a self-validating protocol for researchers aiming to map the complete metabolic fate of aliphatic tertiary amines.

Pharmacological & Mechanistic Context[1][2][3][4][5][6][7][8][9][10]

The Metabolic Divergence

Pheniramine clearance is traditionally monitored via its N-demethylated metabolites. However, these pathways reflect CYP450 activity (primarily CYP2D6 and CYP3A4). To assess Phase II detoxification specifically, one must track the direct conjugation of the parent tertiary amine.

The Quaternization Reaction

The formation of PNG is unique. Unlike typical O- or N-glucuronidation of secondary amines, the conjugation of a tertiary amine (the dimethylamine group of pheniramine) with UDP-glucuronic acid creates a permanently charged quaternary ammonium species.

-

Enzyme: UGT1A4 is the primary catalyst for the N-glucuronidation of tertiary amines, with minor contributions from UGT2B10.

-

Chemical Consequence: The resulting metabolite is highly polar and carries a permanent positive charge, independent of pH. This dictates the extraction strategy (Weak Cation Exchange) and chromatographic retention.

Mechanistic Pathway Diagram

Figure 1: Divergent metabolic pathways of Pheniramine. The UGT1A4 pathway generates the permanently charged N-glucuronide.

Analytical Methodology: LC-MS/MS Quantification

The detection of quaternary ammonium glucuronides is plagued by in-source fragmentation , where the labile glucuronide bond breaks in the ion source, mimicking the parent compound. The following protocol mitigates this risk.

Sample Preparation: Mixed-Mode SPE

Standard protein precipitation is insufficient for removing salts that suppress the ionization of polar quaternary compounds. Mixed-mode Weak Cation Exchange (WCX) is required.

Protocol: WCX Solid Phase Extraction

-

Conditioning: 1 mL Methanol followed by 1 mL Water.

-

Loading: Mix 100 µL Urine/Plasma with 300 µL 2% Formic Acid (acidifies matrix to ensure interferences are protonated or neutral, while PNG remains permanently charged). Load onto Oasis WCX cartridge.[1]

-

Wash 1: 1 mL 2% Formic Acid (removes acidic/neutral interferences).

-

Wash 2: 1 mL Methanol (removes hydrophobic neutrals).

-

Elution: 1 mL Methanol containing 5% Formic Acid.

-

Note: Unlike typical amines, we do not use high pH elution. The quaternary ammonium is always charged; we use high organic + acid to disrupt ionic interactions with the sorbent.

-

-

Reconstitution: Evaporate under N2 and reconstitute in 95:5 Water:Acetonitrile (0.1% Formic Acid).

LC-MS/MS Conditions

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred over C18 to retain the highly polar PNG.

-

Recommended: Waters BEH Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).

-

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1]

-

Gradient: High organic start (95% B) ramping down to 50% B to elute the polar glucuronide.

Mass Spectrometry Parameters (MRM)

The following transitions are critical. The "Quaternary" nature means the precursor is

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type |

| Pheniramine (Parent) | 241.2 | 196.1 | 20 | Quantifier |

| Pheniramine (Parent) | 241.2 | 167.1 | 35 | Qualifier |

| Pheniramine N-Glucuronide | 417.2 | 241.2 | 15 | Quantifier |

| Pheniramine N-Glucuronide | 417.2 | 113.0 | 40 | Qualifier |

-

Critical QC Step: You must monitor the retention time (RT) separation between Pheniramine and PNG. If they co-elute, in-source fragmentation of PNG (417 -> 241) will cause a false positive for the Parent (241). HILIC columns usually separate these by >2 minutes.

Synthesis & Standardization (Self-Validating System)

Commercial standards for Pheniramine N-Glucuronide are rarely available. To validate your assay, you must generate the standard enzymatically. This is a "self-validating" biological synthesis.

Enzymatic Biosynthesis Protocol

This method uses Human Liver Microsomes (HLM) or recombinant UGT1A4 to generate the authentic metabolite for RT confirmation.

Reagents:

-

Pheniramine Maleate (Substrate)

-

Human Liver Microsomes (HLM) or Recombinant UGT1A4 (Corning/Gentest)

-

UDP-Glucuronic Acid (UDPGA) - Cofactor[2]

-

Alamethicin (pore-forming peptide to access luminal UGTs)

Workflow:

-

Incubation Mix:

-

Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2.

-

Protein: 0.5 mg/mL HLM (or 0.1 mg/mL rUGT1A4).

-

Substrate: 100 µM Pheniramine.

-

Activator: 25 µg/mL Alamethicin (keep on ice 15 min).

-

-

Start Reaction: Add UDPGA (final conc. 5 mM).

-

Incubate: 37°C for 2-4 hours.

-

Termination: Add equal volume ice-cold Acetonitrile.

-

Validation: Inject the supernatant into the LC-MS system described in Section 2.

-

Success Criteria: Appearance of a new peak at m/z 417 -> 241 transition that is absent in the "No UDPGA" control.

-

Biosynthesis Workflow Diagram

Figure 2: Enzymatic generation of the reference standard using liver microsomes.

Clinical Utility & Interpretation

Biomarker Significance

The ratio of PNG / Pheniramine in urine serves as a phenotypic index for UGT1A4 activity.

-

Low Ratio: Indicates UGT1A4 polymorphism (e.g., UGT1A4*3 variants) or inhibition.

-

High Ratio: Indicates extensive Phase II metabolism.

Stability Warning

Quaternary ammonium glucuronides are chemically stable in urine at neutral pH but can hydrolyze at high pH (>9). Samples should be acidified (pH < 5) immediately upon collection if storage is required.

References

-

Chaudhuri, N. K., et al. (1976). Metabolism of tripelennamine in man. Drug Metabolism and Disposition. (Foundational text on N-glucuronidation of antihistamines).

-

Luo, H., et al. (2010). N-Glucuronidation of aliphatic tertiary amines, a general phenomenon in the metabolism of H1-antihistamines in humans.[3][4] Xenobiotica.

-

Kabasakalian, P., et al. (1968).[5] Urinary Excretion of Pheniramine and Its N-Demethylated Metabolites in Man.[6][5] Journal of Pharmaceutical Sciences.

-

Hawes, E. M. (1998). N+-Glucuronidation of aliphatic tertiary amines. Drug Metabolism and Disposition.

-

Kaivosaari, S., et al. (2011). N-glucuronidation of drugs and other xenobiotics.[3] Xenobiotica. (Review of UGT1A4 mechanisms).

Sources

- 1. Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. xenotech.com [xenotech.com]

- 3. N(+)-glucuronidation of aliphatic tertiary amines, a general phenomenon in the metabolism of H1-antihistamines in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. scilit.com [scilit.com]

- 6. Pharmacokinetics of pheniramine (Avil) and metabolites in healthy subjects after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Analysis of Quaternary Ammonium-Linked Glucuronide Metabolites

Introduction: The Emerging Significance of N+-Glucuronidation in Drug Metabolism

Glucuronidation represents a pivotal Phase II metabolic pathway, enhancing the water-solubility of xenobiotics to facilitate their elimination from the body. This process involves the conjugation of glucuronic acid to a drug molecule, a reaction catalyzed by the Uridine 5'-Diphospho-Glucuronosyltransferase (UGT) family of enzymes. While O-glucuronidation of hydroxyl, carboxyl, and thiol groups is a well-established metabolic route, the formation of quaternary ammonium-linked glucuronides (N+-glucuronides) at tertiary amine centers is an increasingly recognized and significant pathway for many drugs.[1]

The formation of N+-glucuronides presents unique challenges and considerations in drug development. These metabolites possess both a permanent positive charge on the nitrogen atom and a negatively charged carboxylic acid group from the glucuronic acid moiety, resulting in zwitterionic properties.[1] This dual-charged nature imparts distinct physicochemical characteristics that influence their analysis, extraction, and pharmacokinetic behavior.[1] Furthermore, significant interspecies differences exist in N+-glucuronidation, with humans often exhibiting much higher rates than preclinical animal models, primarily due to the activity of specific UGT isoforms like UGT1A4 and UGT2B10.[2][3] This can complicate the prediction of human metabolism and clearance based on animal data.

This technical guide provides an in-depth exploration of quaternary ammonium-linked glucuronide metabolites, from their biosynthesis and the enzymes involved to the analytical strategies required for their robust detection and characterization. It is designed for researchers, scientists, and drug development professionals seeking to navigate the complexities of this important metabolic pathway.

PART 1: Biosynthesis and Enzymology of N+-Glucuronidation

The conjugation of glucuronic acid to a tertiary amine results in the formation of a quaternary ammonium-linked glucuronide. This reaction is catalyzed by specific isoforms of the UGT enzyme superfamily.

The Role of UGT Enzymes

In humans, UGT1A4 is a key enzyme responsible for the N+-glucuronidation of a wide range of tertiary amine-containing drugs.[2][4] UGT1A3 and UGT2B10 have also been shown to catalyze the formation of these metabolites for certain substrates.[3][5] The expression and activity of these enzymes can vary significantly between individuals due to genetic polymorphisms, potentially leading to interindividual differences in drug metabolism and response.[2]

The substrate specificity of these UGTs is influenced by the physicochemical properties of the drug molecule. For instance, with 1-substituted imidazoles, the lipophilicity and the pKa of the substrate have been shown to correlate with the kinetic parameters of UGT1A4-catalyzed N+-glucuronidation.[6]

Interspecies Differences

A critical consideration in drug development is the pronounced species difference in N+-glucuronidation. Rodents, for example, lack a direct homolog of the human UGT1A4 gene, leading to significantly lower or absent formation of N+-glucuronide metabolites for many compounds in these species.[2] This highlights the importance of using human-derived in vitro systems, such as human liver microsomes or recombinant human UGT enzymes, for accurately assessing the potential for N+-glucuronidation in humans.

Caption: Biosynthesis of Quaternary Ammonium-Linked Glucuronides.

PART 2: Analytical Strategies for N+-Glucuronide Metabolites

The unique physicochemical properties of N+-glucuronides necessitate specialized analytical approaches for their detection, characterization, and quantification.

Sample Preparation

The zwitterionic nature of these metabolites can make their extraction from biological matrices challenging. Traditional liquid-liquid extraction methods may be inefficient. Solid-phase extraction (SPE) using weak cation-exchange cartridges has proven to be an effective strategy for enriching N+-glucuronides and related quaternary ammonium compounds from complex matrices like serum and urine.[7][8] It is also crucial to consider the stability of these metabolites during sample handling and storage. While many N+-glucuronides are relatively stable over a wide pH range, their susceptibility to enzymatic hydrolysis by β-glucuronidases should be evaluated.[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the cornerstone for the analysis of N+-glucuronide metabolites, offering high sensitivity and selectivity.[10][11]

Chromatographic Separation

Due to their high polarity, retaining N+-glucuronides on traditional reversed-phase columns can be difficult. Several chromatographic strategies have been successfully employed:

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the retention of highly polar compounds like N+-glucuronides.

-

Ion-Pair Reversed-Phase Chromatography: The addition of an ion-pairing agent, such as heptafluorobutyric acid (HFBA), to the mobile phase can improve the retention of these charged analytes on reversed-phase columns.[12][13]

-

Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange properties can provide excellent retention and separation of quaternary ammonium compounds.[7][8]

Mass Spectrometric Detection and Characterization

Positive ion electrospray ionization (ESI) is typically used for the detection of N+-glucuronides.[12] Characterization often relies on tandem mass spectrometry (MS/MS) experiments. The fragmentation patterns can provide valuable structural information. It is important to be aware of the potential for in-source fragmentation, where the glucuronide moiety can be lost in the ion source, potentially leading to interference with the analysis of the parent drug.[14]

High-resolution mass spectrometry (HRMS) can be a powerful tool for confirming the elemental composition of the metabolite and differentiating it from other potential metabolites with the same nominal mass.

Differentiating Isomeric Glucuronides

Distinguishing between N+-glucuronides and other isomeric glucuronides, such as O-glucuronides, can be challenging. While chromatographic separation is often possible, specific mass spectrometric techniques can aid in their differentiation. For example, ion/molecule reactions in a tandem mass spectrometer have been used to distinguish between deprotonated O- and N-glucuronides.[15]

Caption: Analytical Workflow for N+-Glucuronide Metabolites.

PART 3: Experimental Protocols

Protocol 1: In Vitro N+-Glucuronidation Assay using Human Liver Microsomes

This protocol describes a general procedure for assessing the formation of N+-glucuronide metabolites in vitro.

Materials:

-

Human Liver Microsomes (HLMs)

-

Test compound (drug)

-

UDP-Glucuronic Acid (UDPGA), trisodium salt

-

Potassium phosphate buffer (pH 7.4)

-

Magnesium chloride (MgCl2)

-

Alamethicin

-

Acetonitrile (ACN) with 0.1% formic acid (stopping solution)

-

Incubator/water bath (37°C)

-

Centrifuge

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol).

-

Prepare the incubation mixture: In a microcentrifuge tube, combine potassium phosphate buffer (pH 7.4), MgCl2, and alamethicin.

-

Pre-incubate the HLMs: Add the HLM suspension to the incubation mixture and pre-incubate for 5-10 minutes at 37°C to activate the UGT enzymes.

-

Initiate the reaction: Add the test compound to the pre-incubated HLM mixture.

-

Start the glucuronidation: Add UDPGA to initiate the reaction. The final volume should be consistent across all samples.

-

Incubate: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction: Stop the reaction by adding an equal volume of cold ACN with 0.1% formic acid.

-

Protein precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

-

Sample analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Control Incubations:

-

No UDPGA: To assess for non-enzymatic degradation or metabolism independent of glucuronidation.

-

No HLMs: To check for the stability of the test compound in the incubation buffer.

Protocol 2: Solid-Phase Extraction of N+-Glucuronides from Human Urine

This protocol provides a method for extracting N+-glucuronides from a complex biological matrix.

Materials:

-

Weak cation-exchange SPE cartridges

-

Human urine sample

-

Methanol

-

Deionized water

-

Ammonium hydroxide

-

Formic acid

-

SPE vacuum manifold

Procedure:

-

Condition the SPE cartridge: Sequentially pass methanol and then deionized water through the cartridge.

-

Equilibrate the cartridge: Pass a solution of formic acid in water through the cartridge.

-

Load the sample: Load the urine sample onto the SPE cartridge.

-

Wash the cartridge: Wash the cartridge with deionized water followed by a weak organic solvent (e.g., methanol/water mixture) to remove unretained interferences.

-

Elute the analytes: Elute the N+-glucuronide metabolites with a solution of ammonium hydroxide in methanol.

-

Evaporate and reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes typical analytical parameters for the LC-MS/MS analysis of quaternary ammonium compounds, including their metabolites.

| Parameter | Typical Range | Reference |

| Method Limits of Detection (MLODs) | 0.002–0.42 ng/mL | [7][8] |

| Method Limits of Quantification (MLOQs) | 0.006–1.40 ng/mL | [7][8] |

| Analyte Recoveries | 61–129% | [7][8] |

| Intra-day Precision (%RSD) | 0.22–17.4% | [7][8] |

| Inter-day Precision (%RSD) | 0.35–17.3% | [7][8] |

| Matrix Effects | -27% to 15.4% | [7] |

Conclusion